![molecular formula C23H27N3O5S B2474854 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887214-43-9](/img/structure/B2474854.png)
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. It is also known as KW-2449 and is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that is highly expressed in acute myeloid leukemia (AML) cells. KW-2449 has shown promising results in preclinical studies and is being investigated as a potential treatment for AML.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored in the synthesis of metabolites and analogs, showing its versatility in chemical transformations. For instance, its derivatives have been synthesized as metabolites of certain pharmaceutical agents, demonstrating the compound's utility in generating biologically relevant molecules (Mizuno et al., 2006). Additionally, the synthesis of quinoline derivatives from eugenol highlights its application in creating compounds with potential fluorescence and quantum chemical properties (Le et al., 2020).
Biological Activity
- Quinoline derivatives, including those related to the specified compound, have been studied for their potential inhibitory effects on enzymes like Src kinase, which plays a role in cancer progression. Optimization of these derivatives has led to compounds with significant inhibitory activity, indicating the compound's relevance in developing anticancer therapies (Boschelli et al., 2001). This includes the development of compounds with enhanced plasma levels and effective tumor growth inhibition in xenograft models.
Potential Antitubercular Agents
- New series of quinoline-4-yl-1,2,3-triazoles, carrying various substituents, were synthesized and showed activity against Mycobacterium tuberculosis, suggesting the compound's framework could contribute to novel antitubercular therapies (Thomas et al., 2011).
Antitumor Activities
- Fused quinoline derivatives, incorporating the quinoline structure, have been synthesized and evaluated for their antitumor activities. Compounds derived from this scaffold showed DNA intercalative properties, cytotoxicity against KB cells, and ability to induce topoisomerase II-dependent DNA cleavage, demonstrating potential as anticancer agents (Yamato et al., 1989).
properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-25-9-11-26(12-10-25)23-18-13-20(30-3)21(31-4)14-19(18)24-15-22(23)32(27,28)17-7-5-16(29-2)6-8-17/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKISTXQBJPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.